molecular formula C33H51NO B579692 (1R,3aS,3bS,9aR,9bS,11aR)-5-benzyl-9a,11a-dimethyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,3b,5a,6,7,8,9,9b,10,11-dodecahydro-1H-cyclopenta[i]phenanthridin-4-one CAS No. 16373-56-1

(1R,3aS,3bS,9aR,9bS,11aR)-5-benzyl-9a,11a-dimethyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,3b,5a,6,7,8,9,9b,10,11-dodecahydro-1H-cyclopenta[i]phenanthridin-4-one

Cat. No.: B579692
CAS No.: 16373-56-1
M. Wt: 477.777
InChI Key: DAUBSRKMMQWJCY-IZVGJWAGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “(1R,3aS,3bS,9aR,9bS,11aR)-5-benzyl-9a,11a-dimethyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,3b,5a,6,7,8,9,9b,10,11-dodecahydro-1H-cyclopenta[i]phenanthridin-4-one” is a complex organic molecule with a unique structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the cyclopenta[i]phenanthridin core and subsequent functionalization. Common synthetic routes may include:

    Cyclization Reactions: Formation of the cyclopenta[i]phenanthridin core through cyclization reactions.

    Functional Group Transformations: Introduction of benzyl, methyl, and heptan-2-yl groups through various functional group transformations.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to achieve high yields and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Techniques such as chromatography and crystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials and chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. This may include:

    Binding to Receptors: Interaction with specific receptors to modulate biological activity.

    Enzyme Inhibition: Inhibition of enzymes involved in key biological processes.

    Signal Transduction: Modulation of signal transduction pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclopenta[i]phenanthridin Derivatives: Other compounds with similar core structures.

    Benzylated Compounds: Compounds with benzyl groups attached to their structures.

    Dimethylated Compounds: Compounds with dimethyl groups attached to their structures.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which may confer distinct biological activities and properties compared to similar compounds.

Properties

CAS No.

16373-56-1

Molecular Formula

C33H51NO

Molecular Weight

477.777

IUPAC Name

(1R,3aS,3bS,9aR,9bS,11aR)-5-benzyl-9a,11a-dimethyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,3b,5a,6,7,8,9,9b,10,11-dodecahydro-1H-cyclopenta[i]phenanthridin-4-one

InChI

InChI=1S/C33H51NO/c1-23(2)12-11-13-24(3)26-17-18-27-30-28(19-21-32(26,27)4)33(5)20-10-9-16-29(33)34(31(30)35)22-25-14-7-6-8-15-25/h6-8,14-15,23-24,26-30H,9-13,16-22H2,1-5H3/t24-,26-,27+,28+,29?,30+,32-,33-/m1/s1

InChI Key

DAUBSRKMMQWJCY-IZVGJWAGSA-N

SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2C(=O)N(C4C3(CCCC4)C)CC5=CC=CC=C5)C

Synonyms

6-Benzyl-6-azacholestan-7-one

Origin of Product

United States

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